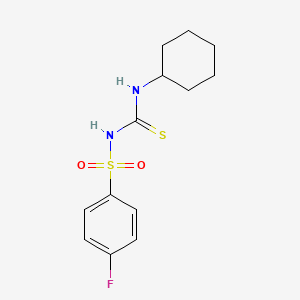

N-(cyclohexylcarbamothioyl)-4-fluorobenzenesulfonamide

Description

N-(Cyclohexylcarbamothioyl)-4-fluorobenzenesulfonamide is a sulfonamide derivative featuring a 4-fluorobenzenesulfonyl core substituted with a cyclohexylcarbamothioyl group. This compound belongs to a broader class of 4-fluorobenzenesulfonamides, which are widely explored for their pharmacological and material science applications due to their tunable electronic and steric profiles.

Properties

IUPAC Name |

1-cyclohexyl-3-(4-fluorophenyl)sulfonylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O2S2/c14-10-6-8-12(9-7-10)20(17,18)16-13(19)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRNXCJPDCHGKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)NS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylcarbamothioyl)-4-fluorobenzenesulfonamide typically involves the reaction of isothiocyanate derivatives with primary or secondary amines. One conventional method is the treatment of 4-fluorobenzenesulfonyl isothiocyanate with cyclohexylamine under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize the use of toxic reagents and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylcarbamothioyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Sulfinyl and sulfonyl derivatives.

Reduction: Amines and thiols.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

N-(cyclohexylcarbamothioyl)-4-fluorobenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and DNA binder.

Medicine: Explored for its anticancer, antibacterial, and antifungal properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(cyclohexylcarbamothioyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of proteolytic enzymes, thereby affecting protein degradation pathways. Additionally, its interaction with DNA can interfere with cellular replication and transcription processes.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The 4-fluorobenzenesulfonamide scaffold is highly versatile, with modifications at the sulfonamide nitrogen leading to significant differences in activity and properties. Below is a comparative analysis of key derivatives (Table 1):

Table 1: Structural Features and Physicochemical Properties of 4-Fluorobenzenesulfonamide Derivatives

| Compound (Evidence ID) | Substituent Group | Melting Point (°C) | Yield (%) | Key Functional Groups (IR, cm⁻¹) |

|---|---|---|---|---|

| 5g (2) | Cycloheptyl(morpholino)methylene | 146–148 | 64 | C=N (1588), SO₂ (1331), C-F (1152) |

| 9c (3) | Xanthone dihydroxy-oxo | 241–242 | 64 | SO₂, C-F, hydroxyl (broad ~3300) |

| 23c (4) | Quinoline carbamoyl | 356.1–357.3 | 40.3 | SO₂, C-F, quinoline (aromatic C-H ~7.9 ppm) |

| 21 (6) | Adamantane, diethylamino | N/A | 87 | SO₂, C-F, adamantane (¹H NMR: 1.88–1.93 ppm) |

| 4j (8) | Adamantane carbamoyl | 169–171 | 54 | SO₂, C-F, adamantane (¹³C NMR: 29.4 ppm) |

| 4 (10) | Benzothiazole-phenyl | 274–278 | 41 | C=N (1650), SO₂ (1345), C-F (1156) |

| 4-amino-2-methoxyphenyl (11) | Aminomethoxyphenyl | N/A | N/A | NH (3318), SO₂ (3119), methoxy (¹H NMR: 3.76 ppm) |

Key Observations :

- Adamantane derivatives () exhibit high synthetic yields (54–87%) and enhanced lipophilicity due to their rigid, bulky structure.

- Xanthone and quinoline derivatives () show markedly higher melting points (>240°C), attributed to extended aromatic systems and intermolecular hydrogen bonding.

- Morpholino-substituted analogs () demonstrate moderate yields (64%) and IR signatures indicative of C=N and C-F bonds.

Spectroscopic Profiles

Table 2: Comparative Spectroscopic Data

| Compound (Evidence ID) | ¹H NMR Highlights (δ, ppm) | ¹³C NMR Highlights (δ, ppm) |

|---|---|---|

| 5g (2) | 1.20–1.71 (m, 12H, cycloheptyl), 7.10–7.18 (Ar-H) | 22.84–163.28 (C=N, C-F, SO₂) |

| 9c (3) | 11.72 (s, hydroxyl), 7.00–8.00 (xanthone Ar-H) | 183.80 (C=O), 164.71 (C-F, J = 252.8 Hz) |

| 23c (4) | 11.83 (s, NH), 7.93 (d, quinoline Ar-H) | 159.82 (quinoline C=N), 152.07 (SO₂) |

| 4 (10) | 7.16–7.78 (m, benzothiazole Ar-H) | 168.9 (C=N), 148.8 (benzothiazole C-S) |

Trends :

- Aromatic protons in xanthone and quinoline derivatives () resonate downfield (δ 7.00–8.00 ppm) due to electron-withdrawing effects.

- Adamantane protons () appear as sharp singlets (δ 1.88–1.93 ppm), characteristic of their rigid structure.

Key Findings :

Biological Activity

N-(cyclohexylcarbamothioyl)-4-fluorobenzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known for its diverse biological effects. The presence of the fluorine atom in the benzene ring enhances its lipophilicity and may influence its interaction with biological targets.

Cholinesterase Inhibition

One of the significant biological activities attributed to compounds similar to this compound is their ability to inhibit cholinesterases. Cholinesterases are enzymes that hydrolyze acetylcholine, a neurotransmitter crucial for synaptic transmission. Inhibition of these enzymes can lead to increased levels of acetylcholine, enhancing cholinergic signaling.

A study focused on derivatives of 4-fluorobenzoic acid demonstrated that certain compounds exhibited potent inhibition of both acetylcholinesterase and butyrylcholinesterase. The most active derivatives showed IC50 values comparable to tacrine, a known cholinesterase inhibitor . This suggests that this compound may share similar properties.

Antimicrobial Activity

Preliminary studies suggest that sulfonamide derivatives possess antimicrobial properties. The mechanism often involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. While specific data on this compound is limited, related compounds have shown promising results against various bacterial strains.

Anti-inflammatory Properties

Sulfonamides are also noted for their anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways, potentially reducing cytokine release and inflammatory cell recruitment. This activity could be beneficial in treating conditions characterized by excessive inflammation.

Case Study 1: In Vitro Evaluation

In a controlled laboratory setting, this compound was evaluated alongside other sulfonamide derivatives for its biological activity. The compound demonstrated moderate inhibition of cholinesterases with an IC50 value that suggests potential therapeutic applications in neurodegenerative diseases like Alzheimer's.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the importance of the cyclohexyl group in enhancing the inhibitory potency against cholinesterases. Variations in substituents on the benzene ring significantly impacted biological activity, emphasizing the need for targeted modifications to optimize efficacy.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.